ztz240

Description

Structure

3D Structure

Properties

IUPAC Name |

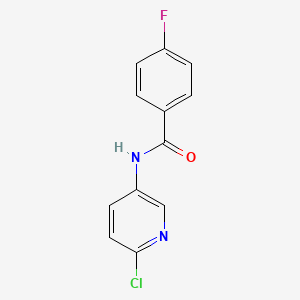

N-(6-chloropyridin-3-yl)-4-fluorobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8ClFN2O/c13-11-6-5-10(7-15-11)16-12(17)8-1-3-9(14)4-2-8/h1-7H,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URPKVELJRWKNQS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)NC2=CN=C(C=C2)Cl)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8ClFN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to ZTZ240: A Novel KCNQ Channel Modulator

For Researchers, Scientists, and Drug Development Professionals

Abstract

ZTZ240 is a novel small molecule compound identified as a potent chemical modulator of voltage-gated potassium channels of the Kv7 (KCNQ) family. It exhibits significant potential for therapeutic applications in conditions characterized by neuronal hyperexcitability, such as epilepsy and neuropathic pain. This document provides a comprehensive technical overview of this compound, including its mechanism of action, biophysical properties, preclinical efficacy, and the experimental methodologies used for its characterization. All quantitative data are summarized for clarity, and key molecular interactions and experimental workflows are visualized.

Introduction

Voltage-gated potassium channels, particularly the KCNQ2/3 subtypes which are the primary molecular correlates of the neuronal M-current, play a crucial role in regulating neuronal excitability. Their activation leads to membrane hyperpolarization, thereby dampening repetitive firing and providing a key mechanism for seizure prevention. This compound has emerged as a significant research compound due to its distinct mechanism of action compared to other KCNQ channel openers like retigabine. This guide aims to consolidate the current technical knowledge on this compound to aid in its further investigation and potential development.

Mechanism of Action

This compound functions as a positive allosteric modulator of KCNQ channels. Unlike retigabine, which binds to the pore domain, this compound interacts with the voltage-sensing domain (VSD) of the KCNQ2 channel.[1]

Binding Site

Cryo-electron microscopy (cryo-EM) studies have revealed that this compound binds to a novel site within the VSD of the KCNQ2 channel.[1] Specifically, it sits in a side cleft between the S3 and S4 helices, a region known as the gating charge transfer center.[1] This binding pocket is formed by key residues that are critical for its modulatory activity. Site-directed mutagenesis has identified several residues as essential for this compound's effects.

Molecular Interactions

The binding of this compound to the VSD is stabilized by a combination of hydrophobic interactions and hydrogen bonds.[1] Key interacting residues in KCNQ2 include Phe137, Asp172, Arg207 (R3), and Arg210 (R4).[1] The interaction with these residues, particularly the gating charges in the S4 segment, is thought to stabilize the VSD in its activated state.

Signaling Pathway

The binding of this compound to the VSD facilitates the outward movement of the S4 helix in response to membrane depolarization. This stabilization of the activated VSD lowers the energy barrier for channel opening, resulting in a leftward shift of the voltage-dependence of activation (G-V curve) to more hyperpolarized potentials.[1] This means the channel is more likely to be open at physiological resting membrane potentials, leading to an increased outward potassium current and a reduction in neuronal excitability.

Quantitative Data

The following tables summarize the key quantitative data reported for this compound and its analogs.

Table 1: In Vitro Potency of this compound on KCNQ Channels

| Channel Subtype | Parameter | Value (μM) | Reference |

| KCNQ2 | EC50 (Current Amplitude) | 5.62 ± 0.67 | [2] |

| KCNQ2 | EC50 (V1/2 Shift) | 3.98 ± 0.33 | [2] |

| KCNQ2/3 | EC50 | 6.1 | [3][4] |

| KCNQ4 | EC50 | 12.2 | [3][4] |

| KCNQ1 | Sensitivity | Not detectable | [1] |

| KCNQ3 | Sensitivity | Not detectable | [1] |

Table 2: Preclinical Anticonvulsant Activity of this compound

| Animal Model | Species | Compound | Dose (mg/kg) | Protection Rate (%) | Reference |

| Maximal Electroshock (MES) | Mouse | This compound | 20 | 100 | [5] |

| Pentylenetetrazole (PTZ) | Mouse | This compound | - | Comparable to Retigabine | [6] |

Note: Detailed dose-response data for the PTZ model is not available in the reviewed literature.

Experimental Protocols

This section details the methodologies for key experiments cited in the characterization of this compound.

Whole-Cell Patch-Clamp Electrophysiology

-

Cell Line: Chinese Hamster Ovary (CHO)-K1 cells stably overexpressing human KCNQ2 channels.

-

Recording Solution (Extracellular): Composition in mM: 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose, pH 7.4 adjusted with NaOH.

-

Pipette Solution (Intracellular): Composition in mM: 140 KCl, 2 MgCl2, 10 EGTA, 10 HEPES, 5 Mg-ATP, pH 7.2 adjusted with KOH.

-

Voltage Protocol:

-

Cells were held at a holding potential of -80 mV.

-

To elicit currents, depolarizing steps were applied from -70 mV to +50 mV in 10 mV increments.

-

A subsequent hyperpolarizing step to -120 mV for 800 ms was used to record tail currents.

-

-

Data Analysis:

-

Current Amplitude-Dependent Activation (I/Icontrol): The outward current amplitude in the presence of this compound was normalized to the control current.

-

Voltage-Dependent Activation (G-V Curve): Conductance (G) was calculated from the tail current amplitudes and plotted against the prepulse potential. The data were fitted with a Boltzmann function to determine the half-maximal activation voltage (V1/2).

-

Site-Directed Mutagenesis

-

Method: Point mutations in the human KCNQ2 gene were introduced using the QuikChange II site-directed mutagenesis kit.

-

Verification: All mutations were confirmed by DNA sequencing.

-

Functional Assay: Mutant KCNQ2 channels were expressed in CHO cells, and their response to this compound was evaluated using the whole-cell patch-clamp protocol described above.

Cryo-Electron Microscopy (Cryo-EM)

-

Sample Preparation:

-

The purified human KCNQ2 protein was mixed with this compound to a final concentration of 250 μM.

-

The mixture was incubated at 4°C for 20 minutes.

-

The complex was concentrated to approximately 3 mg/mL for cryo-EM grid preparation.

-

-

Data Collection & Processing:

-

Cryo-EM grids were prepared, and data was collected on a Titan Krios microscope.

-

Movie stacks were processed for motion correction, CTF estimation, and particle picking.

-

2D and 3D classification and refinement were performed to obtain the final high-resolution structure of the KCNQ2-ZTZ240 complex.

-

In Vivo Anticonvulsant Screening

-

Maximal Electroshock (MES) Seizure Model:

-

Animals: Male CF-1 mice.

-

Drug Administration: this compound (20 mg/kg) was administered intraperitoneally (i.p.).

-

Seizure Induction: A 60 Hz alternating current (50 mA) was delivered for 0.2 seconds via corneal electrodes.

-

Endpoint: Abolition of the hindlimb tonic extensor component of the seizure was considered protection.

-

Pharmacokinetics and Toxicology

As of the date of this document, there is no publicly available data on the pharmacokinetics (Absorption, Distribution, Metabolism, and Excretion - ADME) or toxicology of this compound. However, data from a structurally related and well-characterized KCNQ2/3 selective activator, ICA-27243, can provide some insights for drug development professionals.

ICA-27243 has been shown to be orally bioavailable and effective in rodent models of epilepsy.[6][7][8] It demonstrated a good safety margin in these preclinical studies, with anticonvulsant efficacy observed at doses significantly lower than those causing motor impairment.[8] Further studies are required to determine the ADME and toxicology profile of this compound to assess its drug-like properties and potential for clinical development.

Conclusion and Future Directions

This compound is a promising KCNQ channel activator with a distinct mechanism of action that involves the stabilization of the voltage-sensing domain. Its potent in vitro activity and preclinical efficacy in seizure models highlight its potential as a lead compound for the development of novel antiepileptic drugs.

Future research should focus on:

-

Comprehensive structure-activity relationship (SAR) studies to optimize potency and selectivity.

-

Detailed pharmacokinetic and toxicology profiling to assess its suitability for clinical development.

-

Evaluation in a broader range of preclinical models of epilepsy and other neurological disorders, such as neuropathic pain.

The unique binding site of this compound on the KCNQ2 channel offers a new avenue for the design of next-generation, subtype-selective KCNQ modulators with potentially improved efficacy and side-effect profiles.

References

- 1. Molecular basis for ligand activation of the human KCNQ2 channel - PMC [pmc.ncbi.nlm.nih.gov]

- 2. N-(6-chloro-pyridin-3-yl)-3,4-difluoro-benzamide (ICA-27243): a novel, selective KCNQ2/Q3 potassium channel activator - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Synthesis and Evaluation of Potent KCNQ2/3-Specific Channel Activators [ouci.dntb.gov.ua]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Scholars@Duke publication: In vivo profile of ICA-27243 [N-(6-chloro-pyridin-3-yl)-3,4-difluoro-benzamide], a potent and selective KCNQ2/Q3 (Kv7.2/Kv7.3) activator in rodent anticonvulsant models. [scholars.duke.edu]

- 8. [PDF] In Vivo Profile of ICA-27243 [N-(6-Chloro-pyridin-3-yl)-3,4-difluoro-benzamide], a Potent and Selective KCNQ2/Q3 (Kv7.2/Kv7.3) Activator in Rodent Anticonvulsant Models | Semantic Scholar [semanticscholar.org]

An In-depth Technical Guide to ztz240: A Novel Modulator of KCNQ2 Potassium Channels

For Researchers, Scientists, and Drug Development Professionals

Abstract

ztz240 is a synthetic organic small molecule that has emerged as a significant modulator of voltage-gated potassium channels, specifically the KCNQ subfamily. Extensive research has demonstrated its role as an activator of KCNQ2, KCNQ2/3, and KCNQ4 channels, making it a valuable tool for studying neuronal excitability and a potential lead compound for the development of therapeutics for epilepsy and other hyperexcitability disorders. This technical guide provides a comprehensive overview of the chemical structure, properties, and mechanism of action of this compound, with a focus on its interaction with the KCNQ2 channel. Detailed experimental protocols and quantitative data are presented to facilitate further research and development.

Chemical Structure and Physicochemical Properties

This compound is a benzamide derivative. Its chemical structure is depicted in Figure 1.

Figure 1: Chemical Structure of this compound

The IUPAC name for this compound is N-(6-chloropyridin-3-yl)-4-fluorobenzamide.[1][2]

Physicochemical Data

Calculated physicochemical properties of this compound are summarized in the table below. These properties are crucial for predicting its behavior in biological systems, including absorption, distribution, metabolism, and excretion (ADME).

| Property | Value | Reference |

| Molecular Formula | C12H8ClFN2O | [2] |

| Molecular Weight | 249.66 g/mol | [2] |

| Hydrogen Bond Acceptors | 3 | [3] |

| Hydrogen Bond Donors | 1 | [3] |

| Rotatable Bonds | 3 | [3] |

| Topological Polar Surface Area | 41.99 Ų | [3] |

Mechanism of Action: KCNQ Channel Modulation

This compound functions as a positive modulator of specific KCNQ (Kv7) channel subtypes.[4] Its primary mechanism of action involves binding to the voltage-sensing domain (VSD) of the KCNQ2 channel, which is a distinct mechanism compared to other KCNQ activators like retigabine that bind to the pore domain.[2][5][6][7]

By binding to the VSD, this compound stabilizes the channel in its activated state.[2][5][6][7] This leads to two main functional consequences: an increase in the outward potassium current and an enhancement of the channel's voltage sensitivity.[5] This is achieved by reducing the energy barrier for the transition of the VSD from the resting to the activated state.[5] The binding of this compound induces a conformational change, strengthening the coupling between the VSD and the pore domain of the channel.[5]

This stabilizing effect on the open conformation of the KCNQ2 channel results in a hyperpolarizing shift in the voltage-dependence of activation, meaning the channel is more likely to be open at more negative membrane potentials. This increased potassium efflux helps to dampen neuronal excitability, which is the basis for its potential therapeutic effects in conditions like epilepsy.

Pharmacological Properties and Quantitative Data

The effects of this compound on KCNQ channels have been quantified through various electrophysiological studies. The following tables summarize the key findings.

Potency on KCNQ Channel Subtypes

| Channel Subtype | EC50 (µM) | Effect | Reference |

| KCNQ2/3 | 6.1 | Potentiation | [4] |

| KCNQ4 | 12.2 | Potentiation | [4] |

Electrophysiological Effects on KCNQ2 Channels

This compound modulates the gating properties of KCNQ2 channels in a concentration-dependent manner.

| Parameter | Concentration (µM) | Value | Reference |

| Outward Current (I/Icontrol) | |||

| EC50 | - | 5.62 ± 0.67 | [5] |

| Voltage of Half-Maximal Activation (V1/2) | |||

| Control | 0 | -13.7 ± 0.50 mV | [5] |

| This compound | 1 | -13.7 ± 0.50 mV | [5] |

| This compound | 10 | -42.64 ± 0.93 mV | [5] |

| EC50 for V1/2 shift | - | 3.98 ± 0.33 | [5] |

| Change in V1/2 (ΔV1/2) | |||

| Full-length KCNQ2 | 5 | 25.07 ± 1.12 mV | [5] |

| Truncated KCNQ2 | 5 | 23.43 ± 1.52 mV | [5] |

Experimental Protocols

The following section details the methodology used to characterize the effects of this compound on KCNQ2 channels.

Whole-Cell Patch-Clamp Electrophysiology

Objective: To measure the effect of this compound on the gating properties of human KCNQ2 channels.

Cell Line: Chinese hamster ovary (CHO)-K1 cells stably overexpressing the human KCNQ2 channel.[5]

Solutions:

-

External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose (pH adjusted to 7.4 with NaOH).

-

Internal (Pipette) Solution (in mM): 140 KCl, 10 HEPES, 5 EGTA, 2 MgCl2, and 2 Na2ATP (pH adjusted to 7.2 with KOH).

Procedure:

-

CHO-K1 cells expressing KCNQ2 are cultured on glass coverslips.

-

A coverslip is transferred to a recording chamber on the stage of an inverted microscope and continuously perfused with the external solution.

-

Patch pipettes are pulled from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.

-

A giga-ohm seal is formed between the patch pipette and the cell membrane. The membrane patch is then ruptured by gentle suction to achieve the whole-cell configuration.

-

Membrane currents are recorded using a patch-clamp amplifier.

-

To measure voltage-dependent activation (G-V curves), cells are held at a holding potential of -80 mV. A series of depolarizing voltage steps (e.g., from -100 mV to +60 mV in 10 mV increments) are applied.

-

Tail currents are measured upon repolarization to a fixed potential (e.g., -60 mV).

-

The conductance (G) is calculated from the tail current amplitude and plotted against the prepulse potential to generate the G-V curve.

-

The G-V curves are fitted with a Boltzmann function to determine the half-activation voltage (V1/2).

-

To determine the effect of this compound, the compound is added to the external solution at various concentrations, and the recording protocol is repeated.

-

The dose-response curve for the increase in outward current is generated by plotting the ratio of the current in the presence of the compound (I) to the control current (Icontrol) against the this compound concentration.[5]

Conclusion and Future Directions

This compound is a potent and specific activator of KCNQ2/3 and KCNQ4 channels with a well-defined mechanism of action. Its ability to stabilize the activated state of the KCNQ2 channel by binding to the voltage-sensing domain provides a valuable pharmacological tool for dissecting the role of these channels in neuronal function. The quantitative data and experimental protocols provided in this guide serve as a resource for researchers in the field.

Future research should focus on optimizing the structure of this compound to improve its selectivity and pharmacokinetic profile. In vivo studies are warranted to fully evaluate its therapeutic potential for epilepsy and other neurological disorders characterized by neuronal hyperexcitability. The distinct binding site of this compound compared to other KCNQ modulators also presents an opportunity for the development of novel combination therapies.

References

- 1. docs.axolbio.com [docs.axolbio.com]

- 2. Molecular Determinants of KCNQ (Kv7) K+ Channel Sensitivity to the Anticonvulsant Retigabine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Whole Cell Patch Clamp Protocol [protocols.io]

- 4. researchgate.net [researchgate.net]

- 5. Molecular basis for ligand activation of the human KCNQ2 channel - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Mechanism of Action of ztz240

For Researchers, Scientists, and Drug Development Professionals

Abstract

ztz240 is a novel small molecule modulator of the voltage-gated potassium channel KCNQ2, a critical regulator of neuronal excitability. The M-current, predominantly carried by KCNQ2/KCNQ3 heterotetramers, plays a crucial role in preventing neuronal hyperexcitability, making these channels a prime target for the treatment of disorders such as epilepsy and neuropathic pain.[1] This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its interaction with the KCNQ2 channel, its impact on channel gating, and its preclinical efficacy. This document synthesizes available data from electrophysiological and structural studies to serve as a resource for researchers in the field of ion channel pharmacology and drug development.

Core Mechanism of Action: Allosteric Modulation of the Voltage-Sensing Domain

This compound acts as a positive allosteric modulator of the KCNQ2 potassium channel.[1][2] Unlike some other KCNQ channel openers that bind to the pore domain, cryo-electron microscopy (cryo-EM) studies have revealed that this compound binds to a distinct site within the voltage-sensing domain (VSD) of the KCNQ2 channel.[1]

Specifically, this compound lodges in a side cleft between the S3 and S4 transmembrane segments of the VSD.[1] This binding pocket is located at the gating charge transfer center, a critical region for the conformational changes that lead to channel opening in response to changes in membrane potential.[1]

The binding of this compound stabilizes the VSD in its activated state.[1] This stabilization is thought to reduce the energy barrier required for the VSD to transition from a resting to an activated conformation, thereby increasing the channel's voltage sensitivity.[1][2] This allosteric modulation enhances the probability of the channel opening at more hyperpolarized membrane potentials.

Key Molecular Interactions:

Structural analyses have identified key residues within the KCNQ2 VSD that are crucial for the binding and action of this compound. These include:

-

Phe137, Asp172, Arg207 (R3), and Arg210 (R4): These residues form direct interactions with this compound.[1]

-

Hydrophobic Interactions: this compound is primarily stabilized in the binding pocket through hydrophobic interactions.[1]

-

Hydrogen Bonding: A hydrogen bond is formed between the side chain of Arg210 and this compound.[1]

Mutagenesis studies have confirmed the importance of these residues. Mutations such as F137A, D172A, and R210Q significantly diminish the potentiating effect of this compound on KCNQ2 channels.[2]

Quantitative Analysis of this compound Activity

The modulatory effects of this compound on KCNQ2 channel function have been quantified through electrophysiological studies.

| Parameter | Value | Channel Type | Experimental System | Reference |

| EC50 for Outward Current Increase | 5.62 ± 0.67 μM | KCNQ2 | CHO-K1 cells | [2] |

| EC50 for G-V Curve Shift | 3.98 ± 0.33 μM | KCNQ2 | CHO-K1 cells | [2] |

| EC50 for Channel Activation | 6.1 μM | KCNQ2/3 | Not Specified | [3] |

| EC50 for Channel Activation | 12.2 μM | KCNQ4 | Not Specified | [3] |

Table 1: In Vitro Potency of this compound

Effects on Channel Gating:

| Parameter | Condition | Value | Channel Type | Experimental System | Reference |

| V1/2 of Activation | Control | Not Specified | KCNQ2 | CHO-K1 cells | [2] |

| 1 μM this compound | -13.7 ± 0.50 mV | KCNQ2 | CHO-K1 cells | [2] | |

| 10 μM this compound | -42.64 ± 0.93 mV | KCNQ2 | CHO-K1 cells | [2] | |

| ΔV1/2 | 5 μM this compound | 25.07 ± 1.12 mV | Full-length KCNQ2 | CHO-K1 cells | [2] |

| 5 μM this compound | 23.43 ± 1.52 mV | Truncated KCNQ2 | CHO-K1 cells | [2] |

Table 2: Effect of this compound on KCNQ2 Channel Voltage-Dependence of Activation

Preclinical Efficacy

In vivo studies have demonstrated the anticonvulsant activity of this compound.

| Animal Model | Compound | Dose | Protection Rate | Reference |

| Mouse MES-induced seizure | This compound | Not Specified | 100% | [2] |

| Retigabine | Not Specified | Comparable to this compound | [2] |

Table 3: Anticonvulsant Activity of this compound

Selectivity Profile

This compound exhibits selectivity among the KCNQ channel family. It shows potentiation of KCNQ2, KCNQ4, and KCNQ5 channels, while KCNQ1 and KCNQ3 are largely insensitive to its effects.[2] This selectivity is attributed to differences in the amino acid residues lining the binding pocket within the VSD of the different KCNQ subtypes.[2]

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology

This protocol is a generalized procedure based on standard methods for recording KCNQ channel activity in mammalian cell lines.

Cell Culture and Transfection:

-

Chinese hamster ovary (CHO)-K1 cells are cultured in standard growth medium supplemented with fetal bovine serum and antibiotics.

-

Cells are transiently transfected with a plasmid encoding human KCNQ2 using a suitable transfection reagent.

-

Transfected cells are identified for recording, often by co-transfection with a fluorescent marker protein.

Electrophysiological Recording:

-

Whole-cell patch-clamp recordings are performed at room temperature (20-22°C).

-

The extracellular (bath) solution typically contains (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 5 glucose, with the pH adjusted to 7.4.

-

The intracellular (pipette) solution typically contains (in mM): 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, and 2 Mg-ATP, with the pH adjusted to 7.2.

-

Borosilicate glass pipettes with a resistance of 2-5 MΩ are used to form a high-resistance seal (>1 GΩ) with the cell membrane.

-

The cell membrane is ruptured by gentle suction to achieve the whole-cell configuration.

-

Currents are recorded using a patch-clamp amplifier and appropriate data acquisition software.

Voltage Protocols and Data Analysis:

-

To measure the voltage-dependence of activation, cells are held at a holding potential of -80 mV and then depolarized to various test potentials (e.g., from -100 mV to +50 mV in 10 mV increments).

-

Tail currents are measured upon repolarization to a fixed potential (e.g., -60 mV) to determine the extent of channel opening at the preceding test potential.

-

Conductance-voltage (G-V) curves are generated by plotting the normalized tail current amplitude as a function of the prepulse potential and are fitted with a Boltzmann function to determine the half-activation voltage (V1/2) and slope factor.

-

This compound is applied to the bath solution at various concentrations to determine its effect on current amplitude and the G-V relationship.

Cryo-Electron Microscopy (Cryo-EM)

This protocol outlines a general workflow for determining the structure of a membrane protein like KCNQ2 in complex with a small molecule ligand.

Protein Expression and Purification:

-

Human KCNQ2 is expressed in a suitable expression system, such as insect or mammalian cells.

-

The protein is solubilized from the cell membranes using a mild detergent.

-

The solubilized protein is purified using affinity chromatography followed by size-exclusion chromatography.

Complex Formation and Sample Preparation:

-

The purified KCNQ2 protein is incubated with an excess of this compound to ensure saturation of the binding sites.

-

A small aliquot (typically 3-4 μL) of the protein-ligand complex is applied to a glow-discharged cryo-EM grid.

-

The grid is blotted to create a thin film of the sample and then rapidly plunge-frozen in liquid ethane to vitrify the sample.

Data Collection:

-

The frozen grids are loaded into a transmission electron microscope equipped with a direct electron detector.

-

A large dataset of high-resolution images (micrographs) of the randomly oriented protein particles is collected automatically.

Image Processing and 3D Reconstruction:

-

The collected micrographs are pre-processed to correct for beam-induced motion and to enhance the signal-to-noise ratio.

-

Individual protein particles are automatically picked from the micrographs.

-

The particles are classified into different 2D classes representing different views of the protein.

-

An initial 3D model is generated from the 2D class averages.

-

The initial model is refined against the raw particle images to generate a high-resolution 3D reconstruction of the KCNQ2-ztz240 complex.

-

The final 3D map is used for atomic model building and analysis of the ligand binding site.

Visualizations

Caption: Signaling pathway of this compound's action on the KCNQ2 channel.

Caption: Workflow for the characterization of this compound.

Preclinical Development Status

Currently, there is limited publicly available information regarding the comprehensive preclinical development of this compound. While initial in vivo efficacy in a seizure model has been demonstrated, data on the pharmacokinetics (absorption, distribution, metabolism, and excretion) and the safety and toxicology profile of this compound have not been reported in the reviewed literature. Furthermore, there is no information available regarding the progression of this compound into clinical trials.

Conclusion

This compound is a potent and selective positive allosteric modulator of the KCNQ2 potassium channel. Its unique mechanism of action, involving the stabilization of the voltage-sensing domain in its activated state, distinguishes it from other KCNQ channel openers. The available in vitro and in vivo data highlight its potential as a therapeutic agent for neuronal hyperexcitability disorders such as epilepsy. Further preclinical development, including comprehensive pharmacokinetic and toxicology studies, will be necessary to fully elucidate its therapeutic potential and readiness for clinical investigation.

References

The KCNQ2 Channel Activator ztz240: A Technical Guide to its Discovery, Mechanism, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of ztz240, a potent and selective activator of the KCNQ2 voltage-gated potassium channel. KCNQ2 channels are critical regulators of neuronal excitability, and their modulation represents a key therapeutic strategy for epilepsy and other neurological disorders. This guide details the discovery of this compound, its mechanism of action at the molecular level, and a plausible synthetic route. Quantitative data on its activity, detailed experimental protocols for its characterization, and visualizations of its interaction with the KCNQ2 channel are presented to facilitate further research and development in this area.

Discovery and Pharmacological Profile

This compound was identified as a chemical modulator of voltage-gated potassium channel Kv7 (KCNQ) isoforms.[1] It is an analog of ICA-27243 and demonstrates a distinct potentiation activity.[2] Electrophysiological studies have characterized this compound as a potent activator of KCNQ2, KCNQ2/3, and KCNQ4 channels, with lesser activity on other KCNQ isoforms.[1][3] This selectivity profile makes it a valuable tool for studying the physiological roles of specific KCNQ channels and a promising lead for the development of novel therapeutics with potentially fewer side effects than non-selective KCNQ openers.

Quantitative Data on this compound Activity

The activity of this compound has been quantified through various electrophysiological assays, primarily whole-cell patch-clamp recordings. The key parameters determined are the half-maximal effective concentration (EC50) for channel activation and the shift in the voltage-dependence of activation (V1/2).

| Channel | Parameter | Value (μM) | Assay Conditions | Reference |

| KCNQ2 | EC50 (Current Increase) | 5.62 ± 0.67 | Whole-cell patch-clamp in CHO-K1 cells, measured at +50 mV. | [2] |

| KCNQ2 | EC50 (V1/2 Shift) | 3.98 ± 0.33 | Whole-cell patch-clamp in CHO-K1 cells. | [2] |

| KCNQ2/3 | EC50 | 6.1 ± 1.2 | Not specified. | [1][3] |

| KCNQ4 | EC50 | 12.2 ± 1.0 | Not specified. | [1][3] |

Table 1: Potency of this compound on KCNQ Channels

| This compound Concentration | V1/2 of KCNQ2 (mV) | Reference |

| Control | -11.4 ± 4.2 | [3] |

| 1 µM | -13.7 ± 0.50 | [2] |

| 10 µM | -42.64 ± 0.93 | [2] |

| 10 µM | -58.7 ± 7.7 | [3] |

Table 2: Effect of this compound on the Voltage-Dependence of KCNQ2 Activation

Mechanism of Action

Cryo-electron microscopy (cryo-EM) studies have elucidated the molecular basis for the activation of KCNQ2 by this compound.[2] Unlike the classical KCNQ activator retigabine, which binds to the pore domain, this compound binds to a distinct site within the voltage-sensing domain (VSD) of the KCNQ2 channel.[2]

Binding Site and Conformational Changes

This compound docks into a pocket within the VSD, specifically at the interface of the S3 and S4 helices.[4] This binding directly stabilizes the VSD in its activated state.[2] The interaction of this compound with key residues in the VSD is thought to reduce the energy barrier for the transition from the resting to the activated state of the voltage sensor, thereby increasing the channel's voltage sensitivity.[2] This mechanism leads to a significant leftward shift in the voltage-dependence of activation, meaning the channel is more likely to be open at more hyperpolarized membrane potentials.[2][5]

Signaling Pathway of this compound Action on KCNQ2

Caption: Mechanism of this compound-mediated KCNQ2 channel activation.

Synthesis of this compound

While detailed synthetic procedures for this compound are not extensively published in the scientific literature, a plausible synthetic route can be devised based on its chemical structure: N-(6-chloropyridin-3-yl)-4-fluorobenzamide .[6] The core of this molecule is an amide bond, which is typically formed by the reaction of a carboxylic acid derivative with an amine.

Proposed Retrosynthetic Analysis

A logical retrosynthetic approach would involve disconnecting the amide bond to yield two key precursors: 4-fluorobenzoyl chloride and 5-amino-2-chloropyridine .

Plausible Synthesis of Precursors

-

4-fluorobenzoyl chloride: This can be synthesized from 4-fluorobenzoic acid by reaction with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride.[7][8] Alternatively, it can be prepared from 4-fluorotoluene through a chlorination reaction followed by hydrolysis.[9]

-

5-amino-2-chloropyridine: The synthesis of this precursor can be achieved from 2-aminopyridine. The process typically involves chlorination of 2-aminopyridine in a strongly acidic medium.[10] Modern methods also describe a one-step synthesis with high selectivity using bromine as a catalyst under blue LED irradiation, followed by chlorination.[11]

Final Amide Coupling Reaction

The final step in the proposed synthesis of this compound would be the coupling of 4-fluorobenzoyl chloride with 5-amino-2-chloropyridine. This is a standard acylation reaction, often carried out in the presence of a non-nucleophilic base (e.g., pyridine or triethylamine) to neutralize the HCl byproduct.

Caption: Proposed synthetic pathway for this compound.

Experimental Protocols

The characterization of this compound's activity on KCNQ channels relies on established biophysical and structural biology techniques.

Whole-Cell Patch-Clamp Electrophysiology

This is the primary technique used to measure the effect of this compound on the function of KCNQ channels expressed in heterologous systems (e.g., CHO-K1 cells).[2]

Experimental Workflow:

Caption: Workflow for whole-cell patch-clamp analysis of this compound.

Key Solutions:

-

External Solution (aCSF): Typically contains (in mM): 126 NaCl, 3 KCl, 2 MgSO₄, 2 CaCl₂, 1.25 NaH₂PO₄, 26.4 NaHCO₃, and 10 glucose, bubbled with 95% O₂/5% CO₂.

-

Internal Solution: Typically contains (in mM): 115 K-Gluconate, 4 NaCl, 0.3 GTP-Na, 2 ATP-Mg, with pH adjusted to 7.2 with KOH.[12]

Cryo-Electron Microscopy

Cryo-EM was instrumental in determining the high-resolution structure of the KCNQ2 channel in complex with this compound.[2]

Experimental Workflow:

Caption: Workflow for cryo-EM structure determination of KCNQ2-ztz240.

Sample Preparation: Purified KCNQ2 protein is mixed with a molar excess of this compound (e.g., 250 µM) and incubated to allow for binding.[2] The complex is then concentrated and applied to glow-discharged holey carbon grids, blotted, and plunge-frozen in liquid ethane.[2]

Conclusion

This compound is a valuable pharmacological tool and a promising lead compound for the development of novel therapeutics for neurological disorders characterized by neuronal hyperexcitability. Its distinct mechanism of action, involving the direct stabilization of the KCNQ2 voltage-sensing domain, offers a potential avenue for achieving greater subtype selectivity compared to pore-binding modulators. The detailed understanding of its interaction with the KCNQ2 channel, provided by structural and functional studies, paves the way for structure-based drug design to optimize its potency, selectivity, and pharmacokinetic properties. The proposed synthetic route provides a framework for the chemical synthesis of this compound and its analogs for further investigation.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Molecular basis for ligand activation of the human KCNQ2 channel - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Isoform-specific Prolongation of Kv7 (KCNQ) Potassium Channel Opening Mediated by New Molecular Determinants for Drug-Channel Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Molecular basis for ligand activation of the human KCNQ2 channel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Page loading... [guidechem.com]

- 8. prepchem.com [prepchem.com]

- 9. CN104098464A - Preparation method for 4-fluorobenzoyl chloride - Google Patents [patents.google.com]

- 10. US3985759A - Process for preparing 2-amino-5-chloropyridine - Google Patents [patents.google.com]

- 11. Method using one-step method to synthesize 2-amino-5-chloropyridine in high-selectivity manner - Eureka | Patsnap [eureka.patsnap.com]

- 12. docs.axolbio.com [docs.axolbio.com]

Authored for Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Biological Function and Activity of ZTZ240

Abstract

This compound is a potent chemical modulator that functions as an activator of the Kv7 (KCNQ) family of voltage-gated potassium channels, with a pronounced effect on KCNQ2.[1][2] Its mechanism of action, distinct from other KCNQ activators like retigabine, involves direct interaction with the voltage-sensing domain (VSD), leading to stabilization of the channel's activated state.[3][4][5][6][7] This activity manifests as an increase in outward potassium currents, a hyperpolarizing shift in the voltage-dependence of activation, and a significant slowing of channel deactivation.[2][8] These properties confer this compound with significant potential for therapeutic applications in conditions characterized by neuronal hyperexcitability, such as epilepsy and pain.[1][4] This document provides a comprehensive overview of the biological function, quantitative activity, and experimental basis of this compound's effects on KCNQ channels.

Core Biological Function and Mechanism of Action

This compound is an activator of KCNQ potassium channels, which are critical regulators of neuronal excitability. The M-current, predominantly carried by KCNQ2 and KCNQ3 heterotetramers, is a sub-threshold potassium current that stabilizes the membrane potential and prevents repetitive firing. By potentiating these channels, this compound enhances the M-current, thereby reducing neuronal hyperexcitability.

Mechanism of Action: VSD Stabilization

Unlike the classic KCNQ activator retigabine, which binds to the channel's pore domain, this compound targets the voltage-sensing domain (VSD).[3][4][5][6][7] Cryo-electron microscopy (cryo-EM) studies have revealed that this compound binds within a side cleft located between the S3 and S4 helices of the KCNQ2 VSD.[3]

Key residues involved in the this compound binding pocket include:

-

Phenylalanine (F137) in the S2 helix, which is critical for its activity.[2][9]

-

Aspartate (D172) in the S3 helix.[3]

-

Arginine (R207 and R210) , which are gating charge residues in the S4 helix.[3]

By binding to this pocket, this compound stabilizes the VSD in its "activated" conformation.[3][5] This stabilization reduces the energy barrier for the VSD to move from the resting to the activated state, making it easier for the channel to open at more negative membrane potentials.[3] This direct modulation of the VSD is a distinct mechanism for achieving channel activation.[6]

Quantitative Data on this compound Activity

The activity of this compound has been quantified using electrophysiological assays, primarily whole-cell patch-clamp recordings. The data is summarized below.

Table 1: Potency (EC₅₀) of this compound on KCNQ Channel Subtypes

| Channel Subtype | Effect Measured | EC₅₀ Value (μM) | Source |

| KCNQ2 | Outward Current Increase | 5.62 ± 0.67 | [3] |

| KCNQ2 | V₁/₂ Shift | 3.98 ± 0.33 | [3] |

| KCNQ2/3 | Not Specified | 6.1 | [1] |

| KCNQ4 | Not Specified | 12.2 | [1][8] |

Table 2: Electrophysiological Effects of this compound on KCNQ2 Channels

| Parameter | Condition | Value | Source |

| V₁/₂ (Half-activation voltage) | Control | -11.4 ± 4.2 mV | [8] |

| V₁/₂ (Half-activation voltage) | 10 μM this compound | -58.7 ± 7.7 mV | [8] |

| V₁/₂ Shift (ΔV₁/₂) | 1 μM this compound | -13.7 ± 0.50 mV | [3] |

| V₁/₂ Shift (ΔV₁/₂) | 10 μM this compound | -42.64 ± 0.93 mV | [3] |

| Deactivation Kinetics | This compound Application | Dramatically slowed | [2][8] |

Table 3: In Vivo Anticonvulsant Activity of this compound

| Seizure Model | Compound | Protection Rate | Source |

| MES-induced Seizure | This compound | 100% | [10] |

| MES-induced Seizure | Retigabine | Comparable to this compound | [10] |

| PTZ-induced Seizure | This compound | Comparable to Retigabine | [10] |

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology

This technique was used to measure the functional effects of this compound on KCNQ channels expressed in mammalian cell lines (e.g., CHO cells).[11]

-

Cell Culture and Transfection: Chinese Hamster Ovary (CHO) cells are cultured in Dulbecco's modified Eagle's medium (DMEM) supplemented with 10% fetal bovine serum. Cells are transiently transfected with plasmids encoding the desired human KCNQ channel subunits (e.g., KCNQ2) and a marker protein like Green Fluorescent Protein (GFP) to identify transfected cells.[11]

-

Recording: Whole-cell currents are recorded 24-48 hours post-transfection. Glass micropipettes with a resistance of 2-5 MΩ are used to form a high-resistance seal with the cell membrane. The intracellular solution typically contains (in mM): 140 KCl, 10 HEPES, 5 EGTA, 2 MgCl₂, adjusted to pH 7.3. The extracellular solution contains (in mM): 140 NaCl, 4 KCl, 10 HEPES, 2 CaCl₂, 1 MgCl₂, adjusted to pH 7.4.

-

Voltage Protocols: To measure voltage-dependent activation, cells are held at a negative potential (e.g., -80 mV or -120 mV) and then subjected to a series of depolarizing voltage steps (e.g., from -70 mV to +50 mV in 10 mV increments).[8] Tail currents are measured upon repolarization to a very negative potential (e.g., -120 mV) to assess channel deactivation.[8]

-

Data Analysis: Conductance-voltage (G-V) curves are generated by plotting the normalized tail current amplitude against the prepulse potential. These curves are fitted with a Boltzmann function to determine the half-activation voltage (V₁/₂) and slope factor. Dose-response curves are generated by applying increasing concentrations of this compound and fitting the data to a Hill equation to calculate the EC₅₀.[3][8]

Cryo-Electron Microscopy (Cryo-EM)

Cryo-EM was employed to determine the high-resolution structure of the human KCNQ2 channel in complex with this compound.[3][4][7]

-

Protein Expression and Purification: A truncated version of the human KCNQ2 channel (residues 64-674) is expressed in insect or mammalian cells.[3] The protein is solubilized from membranes using detergents and purified using affinity and size-exclusion chromatography.

-

Complex Formation: Purified KCNQ2 protein is incubated with an excess of this compound to ensure binding.

-

Grid Preparation and Data Collection: The KCNQ2-ZTZ240 complex is applied to EM grids, which are then plunge-frozen in liquid ethane to create a vitrified ice layer. Data is collected using a high-end transmission electron microscope (e.g., Titan Krios) equipped with a direct electron detector.

-

Image Processing and Structure Determination: A large dataset of particle images is processed using specialized software to perform 2D and 3D classification, 3D reconstruction, and model building to determine the atomic structure of the complex.[7]

In Vivo Seizure Models

To assess the anticonvulsant activity of this compound, standard mouse models of epilepsy were used.[10]

-

Maximal Electroshock (MES) Seizure Model: This model assesses a compound's ability to prevent the tonic hindlimb extension phase of a generalized seizure. Mice are administered this compound (or vehicle/control), and after a set time, a brief electrical stimulus is delivered via corneal electrodes. The presence or absence of tonic hindlimb extension is recorded.[10]

-

Pentylenetetrazol (PTZ)-induced Seizure Model: This is a chemical convulsant model for absence and myoclonic seizures. Mice are treated with this compound and then challenged with a subcutaneous injection of PTZ. The latency to and incidence of seizures are monitored.[10]

Mandatory Visualizations

Signaling and Mechanism Diagrams

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. The gating charge pathway of an epilepsy-associated potassium channel accommodates chemical ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Molecular basis for ligand activation of the human KCNQ2 channel - PMC [pmc.ncbi.nlm.nih.gov]

- 4. uniprot.org [uniprot.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Molecular basis for ligand activation of the human KCNQ2 channel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Isoform-specific Prolongation of Kv7 (KCNQ) Potassium Channel Opening Mediated by New Molecular Determinants for Drug-Channel Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Potential Research Applications of ztz240

An Overview of ztz240, a Novel Modulator of KCNQ Channels

This compound is a chemical modulator of the voltage-gated potassium channel Kv7 (KCNQ) family.[1][2] It has garnered attention within the research community for its potential applications in analgesia and anti-epileptic research.[1] This technical guide serves to consolidate the current understanding of this compound, detailing its mechanism of action, summarizing key quantitative data, outlining experimental protocols for its study, and visualizing its interactions and workflows for researchers, scientists, and drug development professionals.

Mechanism of Action

This compound functions as an activator of KCNQ2 channels, which are crucial for regulating neuronal excitability.[3] These channels are responsible for the M-current, a type of potassium current that helps to prevent neurons from becoming over-excited.[4] Mutations or dysfunctions in KCNQ2 channels can lead to a reduced M-current, resulting in neuronal hyperexcitability and contributing to conditions like epilepsy.[4][5]

Cryo-electron microscopy (cryo-EM) studies have revealed that this compound has a distinct mechanism of action compared to other KCNQ activators like retigabine.[4][6] While retigabine binds at the pore domain of the KCNQ2 channel, this compound binds at the voltage-sensing domain (VSD).[4][6] Specifically, it lodges in a side cleft between the S3 and S4 segments of the VSD.[6] This binding directly stabilizes the VSD in its activated state.[4][6] By stabilizing the activated VSD, this compound is thought to lower the energy barrier required for the channel to open, thereby increasing its voltage sensitivity.[6] This unique binding site and mechanism present new avenues for the design of more selective KCNQ channel modulators.[6]

Potential Research Applications

Given its role as a KCNQ channel activator, this compound holds significant promise for the study and potential treatment of neurological disorders characterized by neuronal hyperexcitability.

-

Epilepsy: As a KCNQ2 activator, this compound is a prime candidate for epilepsy research.[3][7] Studies in mouse models of epilepsy have shown that this compound exhibits anti-epilepsy activity comparable to that of retigabine, a previously approved anticonvulsant.[8] Its distinct mechanism could offer advantages or be effective in patient populations where other treatments have failed.

-

Neuropathic Pain: The modulation of KCNQ channels is a potential therapeutic strategy for treating pain.[4][5] Research into this compound could explore its efficacy in models of neuropathic pain, providing a potential alternative to existing analgesics.

-

Other Neurological Disorders: Dysfunction of KCNQ channels has been implicated in a range of other conditions, including anxiety, bipolar disorder, and tinnitus.[9] The availability of a novel modulator like this compound allows for further investigation into the role of KCNQ channels in these diseases.

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound in preclinical studies.

Table 1: In Vitro Potency of this compound

| Parameter | Channel Target(s) | Value | Source |

|---|---|---|---|

| EC50 (Current Amplitude) | KCNQ2 | 5.62 ± 0.67 µM | [6] |

| EC50 (G-V Curve Shift) | KCNQ2 | 3.98 ± 0.33 µM | [6] |

| EC50 | KCNQ2 and KCNQ3 | 6.1 µM | [1] |

| EC50 | KCNQ4 | 12.2 µM |[1] |

Table 2: In Vivo Efficacy of this compound in a Mouse Seizure Model

| Compound | Seizure Model | Protection Rate | Source |

|---|---|---|---|

| This compound | MES-induced | Comparable to retigabine | [8] |

| Retigabine | MES-induced | High | [8] |

(MES: Maximal Electroshock)

Key Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. Below are protocols for key experiments used to characterize the activity of this compound.

Whole-Cell Patch-Clamp Electrophysiology

This technique is used to measure the effect of this compound on the electrical currents flowing through KCNQ2 channels expressed in a cellular model.

Objective: To determine the EC50 of this compound for KCNQ2 channel activation and its effect on the voltage-dependence of activation.

Methodology:

-

Cell Culture and Transfection: Chinese hamster ovary (CHO)-K1 cells are cultured under standard conditions. The cells are then transiently transfected with a plasmid encoding the human KCNQ2 channel.

-

Electrophysiological Recording:

-

Whole-cell patch-clamp recordings are performed 24-48 hours post-transfection.

-

The external solution contains (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose, adjusted to pH 7.4.

-

The internal pipette solution contains (in mM): 140 KCl, 2 MgCl2, 10 EGTA, 10 HEPES, and 2 ATP, adjusted to pH 7.2.

-

-

Voltage Protocol:

-

To measure current amplitude, cells are held at -80 mV and then depolarized to a test potential (e.g., +40 mV) for a set duration.

-

To determine the voltage-dependence of activation (G-V curve), a series of depolarizing steps are applied in increments (e.g., from -100 mV to +60 mV).

-

-

Compound Application: this compound is dissolved in a suitable solvent (e.g., DMSO) and then diluted into the external solution to achieve the desired final concentrations. The compound is applied to the cells via a perfusion system.

-

Data Analysis:

-

The current amplitude in the presence of this compound is normalized to the control current to generate a dose-response curve, from which the EC50 is calculated.

-

The conductance (G) is calculated from the peak current at each voltage step and normalized to the maximal conductance (Gmax). These values are plotted against the voltage and fitted with a Boltzmann function to determine the half-activation voltage (V1/2). The shift in V1/2 is then plotted against the this compound concentration to determine the EC50 for the G-V curve shift.[6]

-

In Vivo Seizure Models

Animal models are essential for evaluating the anti-epileptic potential of compounds like this compound.

Objective: To assess the in vivo efficacy of this compound in preventing seizures.

Methodology (Maximal Electroshock Seizure - MES - Model):

-

Animals: Adult male mice are used for this model.

-

Compound Administration: this compound is formulated in an appropriate vehicle and administered to the mice, typically via intraperitoneal (IP) injection, at various doses. A control group receives the vehicle alone.

-

Seizure Induction: At a predetermined time after compound administration (corresponding to the expected peak plasma concentration), a brief electrical stimulus is delivered through corneal or ear-clip electrodes.

-

Observation: The mice are observed for the presence or absence of a tonic hind-limb extension, which is the endpoint for this seizure model.

-

Data Analysis: The percentage of animals protected from the tonic hind-limb extension at each dose is calculated. This data can be used to determine an ED50 (median effective dose).[8]

Visualizations

Signaling and Binding Pathway

The following diagram illustrates the binding site of this compound on the KCNQ2 channel's voltage-sensing domain.

Caption: Binding of this compound to the KCNQ2 voltage-sensing domain.

Experimental Workflow

This diagram outlines the general workflow for the preclinical evaluation of this compound's anti-epileptic activity.

Caption: Preclinical workflow for evaluating this compound's anti-epileptic potential.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound | KCNQ2 Channel Activator | TargetMol [targetmol.com]

- 4. uniprot.org [uniprot.org]

- 5. Pharmacological Activation of Neuronal Voltage-Gated Kv7/KCNQ/M-Channels for Potential Therapy of Epilepsy and Pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Molecular basis for ligand activation of the human KCNQ2 channel - PMC [pmc.ncbi.nlm.nih.gov]

- 7. kcnq2 — TargetMol Chemicals [targetmol.com]

- 8. researchgate.net [researchgate.net]

- 9. Molecular Insights Into Binding and Activation of the Human KCNQ2 Channel by Retigabine - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to ztz240 and its Homologous Compounds as KCNQ Channel Modulators

Authored for: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of ztz240, a significant chemical modulator of the voltage-gated potassium channel Kv7 (KCNQ) family. This document details its mechanism of action, structure-activity relationships with homologous compounds, quantitative efficacy data, and the experimental protocols used for its characterization. The information is intended to support further research and drug development efforts targeting neuronal hyperexcitability disorders such as epilepsy and pain.[1][2]

Introduction to this compound

This compound is a synthetic organic compound identified as an activator of KCNQ channels.[1] It is an analog of ICA-27243 and is chemically known as N-(6-chloro-pyridin-3-yl)-4-fluorobenzamide.[3][4] Unlike classical KCNQ activators such as Retigabine (RTG), which bind to the pore domain, this compound represents a distinct class of modulators that act on the voltage-sensing domain (VSD) of the channel.[1][5][6] This unique mechanism offers a different approach for therapeutic intervention and provides a basis for designing next-generation, potentially more specific KCNQ channel openers.

The modulation of KCNQ channels, particularly the neuronal isoforms KCNQ2, KCNQ3, KCNQ4, and KCNQ5, is a validated therapeutic strategy for conditions characterized by neuronal hyper-excitability.[1][3] These channels are responsible for the M-current, which plays a crucial role in stabilizing the neuronal membrane potential and preventing excessive firing.[1][7] By activating these channels, compounds like this compound can reduce neuronal excitability, making them valuable candidates for antiepileptic and analgesic drug development.[2]

Mechanism of Action

Cryo-electron microscopy (cryo-EM) studies have revealed the structural basis for this compound's activity.[1][4][5] It binds to a distinct site within the VSD, a region of the channel responsible for sensing changes in membrane voltage.

Key aspects of this compound's mechanism include:

-

VSD Binding: this compound sits in a side cleft between the S3 and S4 transmembrane helices of the VSD.[1] This binding pocket is located at the gating charge transfer center.

-

Stabilization of the Activated State: By binding to the VSD, this compound stabilizes the domain in its "activated" conformation. This action reduces the energy barrier required for the VSD to move from a resting to an activated state in response to membrane depolarization.[1][6]

-

Electrophysiological Effects: The stabilization of the activated VSD results in a significant leftward (hyperpolarizing) shift in the voltage-dependence of channel activation (G-V curve).[1] This means the channel is more likely to open at more negative membrane potentials. Furthermore, this compound increases the channel's maximal open probability (Po_max) without altering its single-channel conductance, leading to an overall increase in outward potassium current.[1]

This mechanism contrasts with that of Retigabine, which binds within the channel's pore domain and activates it through allosteric modulation.[1][6] The identification of two distinct activator binding sites on the KCNQ2 channel opens new avenues for drug design and polypharmacology.[1]

Homologous Compounds and Structure-Activity Relationship (SAR)

This compound belongs to a class of benzamide KCNQ openers. Its structure and activity are closely related to other compounds, providing insights into the chemical features required for VSD modulation.

-

ICA-27243: this compound is a direct analog of ICA-27243.[1] The primary difference is the substitution on the aromatic ring; ICA-27243 has a fluorine group where this compound has a hydrogen. This seemingly minor change has significant consequences for subtype selectivity. While this compound shows broad activity on KCNQ2, KCNQ4, and KCNQ5, ICA-27243 is notably more selective for the KCNQ2/Q3 subtype.[1] This suggests that substitutions at this position can be exploited to fine-tune selectivity across the KCNQ family.

-

Retigabine (RTG): Although it acts at a different site, RTG is a critical reference compound. Its phenylenediamine core is structurally distinct from the benzamide structure of this compound.[8] The development of VSD-targeting compounds like this compound was driven by the need to find novel chemotypes and overcome some of the liabilities associated with RTG, such as its chemical instability and side-effect profile.[8]

-

NS1643: Originally known as an hERG channel activator, NS1643 shares structural similarities with this compound (two aryl groups connected by a linker) and was subsequently found to activate Kv7 channels.[9] Importantly, the F137 residue in the KCNQ2 VSD is critical for the activity of both this compound and NS1643, reinforcing the importance of this binding pocket for this class of activators.[9]

The core pharmacophore for this class of VSD activators appears to be two aromatic moieties linked by an amide bridge.[3] The "Topliss scheme," a strategy for optimizing aromatic substitutions, was used in the development of the this compound series to maximize potency by exploring hydrophobic, electronic, and steric effects.[3]

Quantitative Data

The activity of this compound and its homologs has been quantified using electrophysiological assays. The data highlights the compound's potency and subtype sensitivity.

| Compound | Target Channel(s) | Assay Type | Parameter | Value | Reference |

| This compound | KCNQ2/3 | Electrophysiology | EC50 | 6.1 µM | [2] |

| This compound | KCNQ4 | Electrophysiology | EC50 | 12.2 µM | [2] |

| This compound | KCNQ2 | Whole-cell Patch Clamp | ΔV½ (at 10 µM) | -47.3 mV | [3] |

| This compound | KCNQ4 | Whole-cell Patch Clamp | ΔV½ (at 10 µM) | -17.0 mV | [3] |

| This compound | KCNQ5 | Whole-cell Patch Clamp | ΔV½ (at 10 µM) | -11.1 mV | [3] |

| This compound | KCNQ1, KCNQ3 | Whole-cell Patch Clamp | Activity | No detectable sensitivity | [3] |

| NS1643 | KCNQ2 | Electrophysiology | EC50 | 2.4 µM | [9] |

Table 1: Quantitative activity of this compound and a key homolog on KCNQ channel subtypes. ΔV½ represents the shift in the half-maximal activation voltage.

Experimental Protocols

The characterization of this compound relies on several key experimental techniques, primarily whole-cell patch-clamp electrophysiology and cryo-electron microscopy.

This technique is used to measure the ion currents flowing through the KCNQ channels in the membrane of a single cell, allowing for the direct assessment of a compound's effect on channel gating and conductance.

Methodology:

-

Cell Culture and Transfection: Chinese hamster ovary (CHO)-K1 cells are cultured and transiently transfected with plasmids encoding the human KCNQ2 channel (or other KCNQ subtypes).[1]

-

Cell Preparation: 24-48 hours post-transfection, cells are transferred to a recording chamber on the stage of an inverted microscope.

-

Electrode and Solutions: Borosilicate glass pipettes are pulled to a resistance of 2-5 MΩ and filled with an intracellular solution (e.g., containing KCl, MgCl2, EGTA, HEPES, and ATP). The extracellular bath solution typically contains NaCl, KCl, CaCl2, MgCl2, and HEPES.

-

Recording: A gigaohm seal is formed between the pipette and a single cell. The membrane is then ruptured to achieve the whole-cell configuration. Currents are recorded using an amplifier in response to specific voltage protocols.

-

Voltage Protocol for G-V Curves: To measure the voltage-dependence of activation, cells are held at a negative potential (e.g., -120 mV) and then subjected to a series of depolarizing voltage steps (e.g., from -80 mV to +50 mV for 2 seconds).[3] Tail currents are measured upon repolarization to a fixed negative potential.

-

Data Analysis: Tail current amplitudes are plotted against the pre-pulse voltage and fitted with a Boltzmann function to determine the half-maximal activation voltage (V½) and slope factor. The effect of this compound is measured by comparing G-V curves before and after application of the compound to the bath solution.[1]

Cryo-EM was used to solve the high-resolution structure of the KCNQ2 channel both in its apo state and in complex with this compound, providing direct visualization of the binding site.

Methodology:

-

Protein Expression and Purification: A truncated human KCNQ2 gene is expressed in a suitable system (e.g., mammalian cells). The protein is then solubilized from membranes using detergents and purified via affinity chromatography and size-exclusion chromatography.[1]

-

Complex Formation: Purified KCNQ2 protein is incubated with a molar excess of this compound (e.g., 250 µM final concentration) to ensure binding saturation.[1]

-

Grid Preparation: The protein-ligand complex solution is applied to an EM grid, which is then blotted and plunge-frozen in liquid ethane to create a vitrified ice layer.

-

Data Collection: The frozen grids are imaged in a transmission electron microscope (e.g., a Titan Krios) equipped with a direct electron detector. Thousands of movies of the particle projections are collected automatically.

-

Image Processing and Reconstruction: The movies are motion-corrected, and individual particle images are picked. These images are then subjected to 2D and 3D classification, alignment, and averaging in software packages (e.g., RELION) to reconstruct a high-resolution 3D map of the channel.

-

Model Building and Refinement: An atomic model of the KCNQ2-ztz240 complex is built into the cryo-EM density map and refined to accurately define the binding pose and molecular interactions.[1]

Conclusion and Future Directions

This compound is a pivotal tool compound that has illuminated a distinct mechanism for KCNQ channel activation via the voltage-sensing domain. The structural and functional data available provide a robust foundation for the rational design of new chemical entities with improved potency, selectivity, and pharmacokinetic profiles. Future drug development can focus on exploring substitutions on the this compound scaffold to enhance selectivity among KCNQ subtypes, potentially leading to therapies with fewer side effects.[1] The validation of the VSD as a druggable site distinct from the pore domain opens a new chapter in the modulation of voltage-gated ion channels.

References

- 1. Molecular basis for ligand activation of the human KCNQ2 channel - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Isoform-specific Prolongation of Kv7 (KCNQ) Potassium Channel Opening Mediated by New Molecular Determinants for Drug-Channel Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Molecular basis for ligand activation of the human KCNQ2 channel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. uniprot.org [uniprot.org]

- 6. researchgate.net [researchgate.net]

- 7. In Silico Methods for the Discovery of Kv7.2/7.3 Channels Modulators: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to ztz240: A Novel KCNQ Channel Activator

This technical guide provides a comprehensive overview of ztz240, a chemical modulator of voltage-gated potassium channel Kv7 (KCNQ). It is intended for researchers, scientists, and drug development professionals interested in the pharmacology and mechanism of action of this compound.

Introduction

This compound is a synthetic organic compound that acts as an activator of KCNQ channels, specifically showing activity on KCNQ2, KCNQ3, and KCNQ4 subtypes.[1] These channels are responsible for the M-current, a critical regulator of neuronal excitability.[2][3] Dysfunctional M-current is associated with various neurological disorders, including epilepsy and pain, making KCNQ channels an important therapeutic target.[2][3][4] this compound represents a valuable research tool and a potential lead compound for the development of novel therapeutics for these conditions.[2][4]

Mechanism of Action

This compound activates KCNQ channels through a distinct mechanism compared to other known activators like retigabine.[2][3][5][6] While retigabine binds to the pore domain of the channel, this compound interacts with the voltage-sensing domain (VSD).[2][3][5][6]

Cryo-electron microscopy (cryo-EM) studies have revealed that this compound binds to a side cleft between the S3 and S4 segments of the KCNQ2 channel's VSD.[2] This binding site is located at the gating charge transfer center.[2] By binding to this site, this compound stabilizes the VSD in its activated state.[2][3][5][6] This stabilization reduces the energy barrier for the VSD to move from a resting to an activated state, thereby increasing the channel's voltage sensitivity and enhancing the outward potassium current.[2] The interaction involves both hydrophobic interactions and a hydrogen bond with key residues in the VSD, such as Phe137, Asp172, Arg207, and Arg210.[2]

The unique binding site and mechanism of this compound contribute to its subtype selectivity among the KCNQ family.[2]

Quantitative Data

The following tables summarize the available quantitative data on the activity of this compound.

Table 1: Potency of this compound on KCNQ Channels

| Channel Subtype | EC50 (μM) |

| KCNQ2/3 | 6.1[1] |

| KCNQ4 | 12.2[1] |

Table 2: Electrophysiological Effects of 5 μM this compound on Wild-Type and Mutant KCNQ2 Channels

| KCNQ2 Construct | Effect on Outward Current Amplitude | Change in V1/2 (ΔV1/2, mV) |

| Wild-Type | Significant Increase | Leftward shift |

| F137A | Significantly decreased potentiation | Attenuated leftward shift |

| D172A | Significantly decreased potentiation | Attenuated leftward shift |

| R207Q | No change | Attenuated leftward shift |

| R210Q | Significantly decreased potentiation | Prevented leftward shift |

| Data synthesized from Li et al. (2020)[2] |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature on this compound.

4.1. Cryo-Electron Microscopy (Cryo-EM) of KCNQ2 in complex with this compound

-

Protein Expression and Purification: The truncated human KCNQ2 gene (residues 64–674) is cloned into a pEZT vector for expression.[2]

-

Sample Preparation: The purified KCNQ2 protein is complexed with this compound.

-

Cryo-EM Grid Preparation: The complex is applied to glow-discharged grids, blotted, and plunge-frozen in liquid ethane.

-

Data Acquisition: Data is collected using a transmission electron microscope.

-

Image Processing: Single particle analysis is performed to reconstruct the 3D structure of the KCNQ2-ztz240 complex.[5]

4.2. Electrophysiology

-

Cell Culture and Transfection: Cells (e.g., CHO-K1) are cultured and transfected with plasmids encoding the desired KCNQ channel constructs (wild-type or mutants).

-

Patch-Clamp Recording: Whole-cell patch-clamp recordings are performed to measure ion channel currents.

-

Voltage Protocol: A specific voltage protocol is applied to the cells to elicit channel opening and closing. For instance, to measure the voltage-dependence of activation (G-V curve), cells are held at a holding potential and then subjected to a series of depolarizing voltage steps.[2]

-

Data Analysis: The recorded currents are analyzed to determine parameters such as current amplitude and the voltage of half-maximal activation (V1/2). The effect of this compound is assessed by comparing these parameters before and after the application of the compound.[2]

Visualizations

Diagram 1: Signaling Pathway of this compound Action

Caption: Mechanism of this compound-mediated KCNQ2 channel activation and its downstream effects.

Diagram 2: Experimental Workflow for this compound Characterization

Caption: Workflow for the synthesis, structural, and functional characterization of this compound.

References

An In-depth Technical Guide to the Solubility and Stability Profile of ztz240

For Researchers, Scientists, and Drug Development Professionals

Abstract

ztz240 is a potent and selective activator of the voltage-gated potassium channels KCNQ2, KCNQ3, and KCNQ4. These channels are critical regulators of neuronal excitability, and their modulation presents a promising therapeutic strategy for epilepsy and other neurological disorders characterized by neuronal hyperexcitability. This technical guide provides a comprehensive overview of the available data on the solubility and stability of this compound, intended to support researchers and drug development professionals in their preclinical studies. The document outlines the known physicochemical properties, including solubility in common laboratory solvents and general stability information based on supplier recommendations. Furthermore, this guide details established experimental protocols for electrophysiological assessment of this compound activity, as well as standardized methodologies for determining aqueous solubility and conducting stability studies in accordance with industry best practices. Visual diagrams are provided to illustrate the mechanism of action and key experimental workflows.

Physicochemical Properties

This compound, with the chemical name N-(6-chloropyridin-3-yl)-4-fluorobenzamide, is a small molecule with the following properties:

| Property | Value |

| Molecular Formula | C₁₂H₈ClFN₂O |

| Molecular Weight | 250.66 g/mol |

| Appearance | White to off-white crystalline powder |

| CAS Number | 325457-98-5 |

Solubility Profile

The solubility of a compound is a critical parameter for its use in in vitro and in vivo studies. While comprehensive aqueous solubility data for this compound is not extensively published, information regarding its solubility in common organic solvents is available from suppliers.

Table 2.1: Solubility of this compound in Organic Solvents

| Solvent | Solubility |

| Dimethyl Sulfoxide (DMSO) | ≥ 40 mg/mL |

Note: This data is based on information provided by chemical suppliers. Independent verification is recommended.

Stability Profile

The stability of a research compound is crucial for ensuring the reliability and reproducibility of experimental results. The following stability information for this compound is based on supplier recommendations for storage.

Table 3.1: Storage and Stability of this compound

| Form | Storage Condition | Stability |

| Solid Powder | -20°C | ≥ 3 years |

| In Solvent (DMSO) | -80°C | ≥ 1 year |

| Shipping | Ambient Temperature | Stable for several weeks |

Note: It is recommended to protect the compound from light. For aqueous solutions, it is advisable to prepare them fresh for each experiment.

Mechanism of Action and Signaling Pathway

This compound functions as a positive allosteric modulator of KCNQ2/3/4 channels. It binds to the voltage-sensing domain (VSD) of the channel, stabilizing it in the open conformation. This leads to a hyperpolarizing shift in the voltage-dependence of activation and an increase in the maximal channel open probability. The resulting enhancement of the M-current (a subthreshold potassium current) dampens neuronal excitability.

Methodological & Application

Application Notes and Protocols for ztz240 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

ztz240 is a potent small molecule activator of the voltage-gated potassium channels KCNQ2 and KCNQ3, which are the primary molecular components of the neuronal M-current.[1][2][3][4] The M-current plays a crucial role in regulating neuronal excitability; its suppression leads to hyperexcitability, which is associated with conditions like epilepsy. By activating KCNQ2/3 channels, this compound enhances the M-current, thereby reducing neuronal excitability. This makes this compound a valuable research tool for studying neuronal function and a potential therapeutic candidate for epilepsy and other neurological disorders characterized by neuronal hyperexcitability.[3][4]

This document provides detailed protocols for the use of this compound in cell culture experiments, including cell line selection and maintenance, preparation of this compound solutions, and methodologies for assessing its effects on cell viability and specific cellular pathways.

Mechanism of Action

This compound functions by binding to the voltage-sensing domain (VSD) of the KCNQ2 potassium channel.[3][5][6] This interaction stabilizes the VSD in its activated state, leading to a leftward shift in the voltage-dependence of channel activation and an increase in the maximal open probability.[4] This potentiation of the KCNQ2/3 channel activity results in an increased outward potassium current, which hyperpolarizes the neuronal membrane and dampens repetitive firing.

This compound Signaling Pathway

Caption: Mechanism of action of this compound on KCNQ2 channels.

Data Presentation

The following table summarizes the quantitative data for this compound's effect on various KCNQ channel isoforms.

| Parameter | Cell Line | Channel Isoform(s) | Value (µM) | Reference |

| EC50 (Current Amplitude) | CHO-K1 | KCNQ2 | 5.62 ± 0.67 | [4] |

| EC50 (V1/2 Shift) | CHO-K1 | KCNQ2 | 3.98 ± 0.33 | [4] |

| EC50 | CHO | KCNQ2/3 | 6.1 | [1] |

| EC50 | CHO | KCNQ4 | 12.2 | [1] |

Experimental Protocols

General Experimental Workflow

Caption: General workflow for cell-based experiments with this compound.

Protocol 1: Cell Culture and Maintenance

This protocol describes the maintenance of Chinese Hamster Ovary (CHO-K1) and Human Embryonic Kidney 293 (HEK293) cells, which are commonly used for expressing ion channels.

Materials:

-

CHO-K1 or HEK293 cell line

-

Complete Growth Medium:

-

For CHO-K1: Ham's F-12K Medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

For HEK293: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% FBS and 1% Penicillin-Streptomycin.

-

-

Phosphate-Buffered Saline (PBS), Ca2+/Mg2+-free

-

0.25% Trypsin-EDTA

-

Tissue culture flasks, plates, and other sterile consumables

-